molecular formula C19H26O4 B13733648 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid CAS No. 465-27-0

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid

Cat. No.: B13733648
CAS No.: 465-27-0
M. Wt: 318.4 g/mol
InChI Key: KRWZVKRKTWCYPR-UHFFFAOYSA-N
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Description

The compound 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring:

  • A cyclopentane core substituted with three methyl groups at positions 2, 2, and 3.
  • A 1-(4-methylphenyl)ethoxycarbonyl group at position 3, introducing aromatic and ester functionalities.

Such compounds are often intermediates in pharmaceutical synthesis or ligands in catalysis .

Properties

CAS No.

465-27-0

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H26O4/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4/h6-9,13,15H,10-11H2,1-5H3,(H,20,21)

InChI Key

KRWZVKRKTWCYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the carboxylic acid group, and the attachment of the ethoxycarbonyl and methylphenyl groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Cyclopentane-Carboxylic Acid Derivatives

Structural and Functional Group Comparisons

The following table summarizes key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/ID
Target Compound Not explicitly stated Estimated ~350–450 2,2,3-Trimethyl; 1-(4-methylphenyl)ethoxycarbonyl; carboxylic acid -
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid C₂₂H₂₃NO₄ Not provided Fluorenylmethyloxycarbonyl (Fmoc), methylamino 1694050-88-8
3-(1H-1,2,3,4-Tetrazole-5-amido)cyclopentane-1-carboxylic acid C₈H₁₁N₅O₃ 225.21 Tetrazole-5-amido 1540020-22-1
Example 85 Compound (EP 3 870 578 B1) C₂₈H₂₈ClF₂N₅O₄ 577.3 [M+H]+ Chloro-isoquinoline, difluoromethyl-triazole, pyrrolidinone -
Key Observations:

Substituent Complexity :

  • The target compound incorporates a 4-methylphenyl-ethoxycarbonyl group , offering moderate steric bulk and lipophilicity.
  • The Fmoc-containing analog has a larger aromatic system (fluorenyl), enhancing UV activity and utility in solid-phase peptide synthesis.
  • The tetrazole derivative replaces the ester with a nitrogen-rich tetrazole amide, improving metabolic stability and mimicking carboxylic acid bioisosteres.
  • The Example 85 compound is significantly larger, with halogenated and heterocyclic groups for targeted receptor binding.

Molecular Weight Trends :

  • The target compound is likely intermediate in size between the tetrazole analog (225.21 g/mol) and the Example 85 pharmaceutical (577.3 g/mol).

Functional Implications

  • Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to the tetrazole analog , impacting membrane permeability.
  • Reactivity : The ester group may undergo hydrolysis to regenerate the carboxylic acid, whereas the Fmoc group is base-labile, requiring careful handling.
  • Biological Activity : While the Example 85 compound targets specific enzymes (e.g., proteases), the target compound’s simpler structure may serve as a scaffold for anti-inflammatory or analgesic agents.

Biological Activity

2,2,3-Trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid, also known by its CAS number 465-27-0, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

The molecular formula for this compound is C19H26O4, with a molar mass of 318.41 g/mol. Its predicted physical properties include:

  • Density : 1.099 ± 0.06 g/cm³
  • Boiling Point : 427.5 ± 40.0 °C
  • pKa : 4.53 ± 0.60

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, such as:

  • Inhibition of Ischemic Cell Death : Studies suggest that structural modifications in related compounds can enhance their potency as inhibitors of ischemic cell death in cardiac cells . The introduction of specific substituents can significantly affect their efficacy.

Case Studies

  • Ischemic Cell Death Inhibition :
    • A study focused on benzofuran derivatives demonstrated that certain substitutions could lead to improved efficacy in inhibiting ischemic cell death in H9c2 cells (a cardiac myocyte cell line). The most potent analogs showed EC50 values around 0.532 μM, indicating a strong potential for therapeutic applications .
  • Toxicological Profile :
    • The toxicity profile of similar compounds suggests low toxicity levels in sub-chronic repeated-dose studies conducted on rodents. For instance, propionic acid and its derivatives demonstrated a no-observed-adverse-effect level (NOAEL) at doses up to 2,500 mg/kg body weight per day . This indicates a favorable safety profile for further development.

Research Findings

The biological activity of this compound has been evaluated in various contexts:

StudyFindings
Synthesis and EvaluationStructural modifications enhance ischemic cell death inhibition .
Toxicity StudiesLow toxicity observed in repeated-dose studies; NOAEL established at high doses .
Metabolic PathwaysHydrolysis by carboxylesterases suggests a metabolic pathway contributing to its biological effects .

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